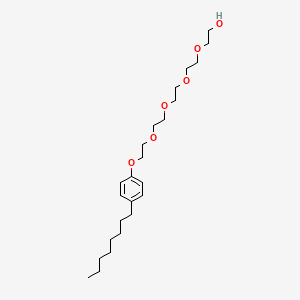
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is a chemical compound with a complex structure that includes multiple ether linkages and a phenoxy group substituted with an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- typically involves the reaction of tetraethylene glycol with 4-octylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the etherification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced under specific conditions to form phenol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce phenol derivatives.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- involves its interaction with molecular targets through its ether linkages and phenoxy group. These interactions can affect various biochemical pathways, including those involved in cell membrane dynamics and protein interactions. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Lacks the phenoxy group and octyl chain, resulting in different properties and applications.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it suitable for click chemistry applications.
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a different chain length, affecting its physical and chemical properties.
Uniqueness
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is unique due to its combination of ether linkages and a phenoxy group with an octyl chain. This structure imparts specific amphiphilic properties, making it suitable for applications in surfactant chemistry, drug delivery, and material science.
Propriétés
Numéro CAS |
51437-93-5 |
|---|---|
Formule moléculaire |
C24H42O6 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)30-22-21-29-20-19-28-18-17-27-16-15-26-14-13-25/h9-12,25H,2-8,13-22H2,1H3 |
Clé InChI |
VEBJYBIQIYFEFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


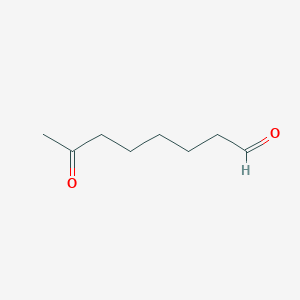
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

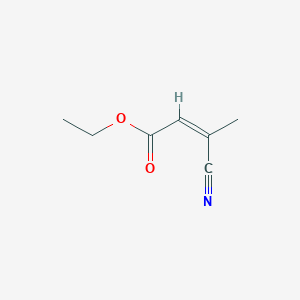


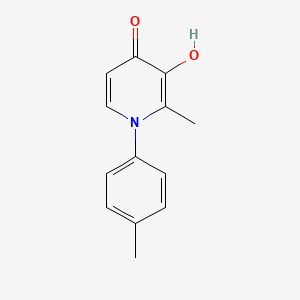
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
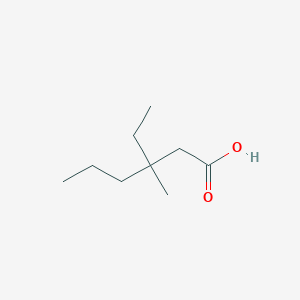
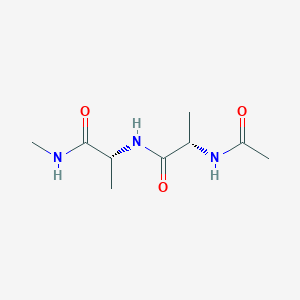
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
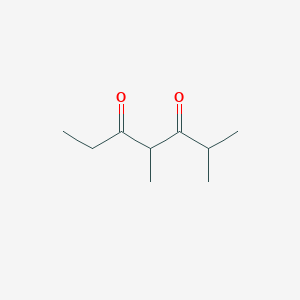

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
